Piperidine-4-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
piperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPMUHWHIIFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628014 | |
| Record name | Piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-22-3 | |
| Record name | Piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-piperidinecarbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dehydration of Isonipecotamide Using Thionyl Chloride
One well-documented method involves the dehydration of isonipecotamide to form 4-cyanopiperidine hydrochloride. The process typically uses thionyl chloride as the dehydrating agent, performed under controlled temperature and reaction time conditions.
Procedure : Isonipecotamide is suspended in a solvent such as n-propyl acetate at around 20 °C. Dibutylformamide is added, followed by slow addition of thionyl chloride (4 to 15 mol equivalents) over approximately 45 minutes while maintaining the temperature at 20 °C. The reaction mixture is stirred for an extended period (e.g., 18 hours) at this temperature.
Workup : The reaction mixture is filtered to isolate the solid product, washed with the reaction solvent, and dried. The product is typically obtained as a solid hydrochloride salt.
Yield and Purity : Yields range from approximately 32.7% to 73%, with purity levels reaching up to 95% by quantitative NMR spectroscopy.
-
- Temperature: Typically between 0 and +50 °C, optimally +10 to +30 °C.
- Reaction Time: 6 to 24 hours.
- Pressure: Atmospheric, but can be varied.
-
- High purity and reasonable yield.
- Relatively straightforward isolation by filtration.
- Flexibility in reaction temperature and pressure.
-
- Use of thionyl chloride, a hazardous reagent requiring careful handling.
- Extended reaction times.
| Parameter | Details |
|---|---|
| Starting Material | Isonipecotamide |
| Dehydrating Agent | Thionyl chloride (4-15 eq.) |
| Solvent | n-Propyl acetate |
| Temperature Range | 0 to +50 °C (optimal +10 to +30 °C) |
| Reaction Time | 6 to 24 hours |
| Yield | 32.7% to 73% |
| Purity | Up to 95% (qNMR) |
| Isolation | Filtration, washing, drying |
Multi-step Process via 4-Cyano-1-tert-butoxycarbonylpiperidine (Boc-protected Intermediate)
Another method involves multiple steps starting from isonipecotamide:
Step 1 : Reaction of isonipecotamide with di-tert-butyl dicarbonate to form a Boc-protected intermediate.
Step 2 : Dehydration of this intermediate using phosphorus oxychloride and imidazole.
Step 3 : Removal of the Boc protecting group by treatment with hydrochloric acid in dioxane to yield 4-cyanopiperidine hydrochloride.
Yield : Overall yields reported around 54.7%.
-
- Laborious multi-step procedure.
- Use of large amounts of base and solvents.
- Necessity of chromatographic purification.
- Lower overall yield compared to direct dehydration.
This method is less favored due to complexity and lower efficiency.
| Method | Reagents Used | Steps | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Dehydration of Isonipecotamide with Thionyl Chloride | Thionyl chloride, dibutylformamide, n-propyl acetate | 1 | 32.7-73 | Up to 95 | Simple, high purity, flexible conditions | Hazardous reagent, long reaction time |
| Multi-step Boc-protected route | Di-tert-butyl dicarbonate, phosphorus oxychloride, imidazole, HCl in dioxane | 3 | ~54.7 | Not specified | Intermediate protection, known chemistry | Complex, laborious, lower yield |
The dehydration with thionyl chloride can be optimized by controlling temperature within 10 to 30 °C and reaction time between 6 and 24 hours to maximize yield and purity.
The reaction can be conducted at atmospheric pressure but may be adapted for reduced or elevated pressure to influence reaction kinetics.
The product isolation by filtration and washing with the reaction solvent simplifies purification and reduces solvent use.
Attempts to use phosphorus oxychloride for dehydration without Boc protection tend to be less efficient and require more complex workup.
The most efficient and practical preparation method for Piperidine-4-carbonitrile hydrochloride is the direct dehydration of isonipecotamide using thionyl chloride under controlled temperature and time conditions. This method affords high purity and good yields with relatively straightforward isolation procedures. Multi-step methods involving Boc-protected intermediates, while known, are less efficient due to their complexity and lower overall yields.
Chemical Reactions Analysis
Types of Reactions: Piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Piperidine-4-carbonitrile hydrochloride serves as a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow for modifications that enhance the efficacy of drug candidates targeting specific receptors involved in neurological functions.
Case Study
A study published in the Journal of Medicinal Chemistry highlighted the role of piperidine derivatives in developing new treatments for conditions such as depression and anxiety. The incorporation of this compound into lead compounds has shown promise in improving binding affinities to serotonin receptors, indicating its potential use in antidepressant formulations .
Biochemical Research
The compound is extensively utilized in biochemical studies to investigate receptor interactions and enzyme activities. Researchers leverage its ability to mimic natural substrates, facilitating the understanding of complex biological processes.
Data Table: Biochemical Applications
Material Science
In material science, this compound is incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for industrial use.
Case Study
Research conducted on polymer composites revealed that adding this compound improved the thermal degradation temperature by 20%, making these materials suitable for high-temperature applications .
Analytical Chemistry
This compound acts as a standard reference material in chromatographic techniques. Its consistent chemical properties aid in the accurate quantification of similar compounds within complex mixtures.
Data Table: Analytical Applications
Drug Discovery
In drug discovery, this compound is utilized in high-throughput screening assays to identify potential drug candidates. Its structural versatility allows researchers to explore a wide range of modifications that can lead to novel therapeutic agents.
Case Study
A recent review highlighted over ten clinical trials involving piperidine derivatives as potential cancer therapeutics. These studies indicated that specific modifications to this compound could significantly enhance its anticancer activity through targeted mechanisms .
Mechanism of Action
The mechanism of action of piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Key Properties
- Chemical Formula : C₆H₁₁ClN₂
- Molecular Weight : 146.62 g/mol
- Purity : ≥95% (commonly available)
- Hazard Profile : Classified under GHS hazard statements H301 (toxic if swallowed) and H319 (causes serious eye irritation) .
Comparison with Structurally Similar Compounds
Piperidine-3-carbonitrile Hydrochloride (CAS 1187930-86-4)
4-Methylpiperidine-4-carbonitrile Hydrochloride (CAS 948894-26-6)
1-(2-Hydroxyethyl)piperidine-4-carbonitrile (CAS 21168-73-0)
4-(3,5-Difluorophenyl)this compound (CAS 2742661-24-9)
Structural and Functional Comparison Table
Key Research Findings
- Bioactivity : Piperidine-4-carbonitrile derivatives show promise as dopamine D2-like receptor modulators, with substituents like fluorophenyl groups improving selectivity .
- Thermodynamic Stability : Methyl and hydroxyethyl derivatives exhibit higher metabolic stability in hepatic microsome assays compared to the parent compound .
Biological Activity
Piperidine-4-carbonitrile hydrochloride (CAS No. 240401-22-3) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.
- Molecular Formula : C₆H₁₁ClN₂
- Molecular Weight : 146.62 g/mol
- Appearance : White to almost white powder or crystals
- Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier.
This compound primarily targets T-type calcium channels , which are crucial in regulating intracellular calcium ion concentrations. Dysregulation of these channels can lead to various neurological disorders, including neuropathic pain, epilepsy, and insomnia. The compound modulates these channels, potentially influencing neuronal firing and smooth muscle contraction.
Key Interactions
- Calcium Channels : Modulates intracellular Ca²⁺ levels, affecting various physiological processes.
- Cytochrome P450 Enzymes : Influences drug metabolism, which is essential for pharmacokinetics.
- MAPK/ERK Signaling Pathway : Affects cell proliferation and differentiation.
Pharmacokinetics
This compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier. Its pharmacokinetic profile suggests it could be effective in treating central nervous system disorders due to its ability to reach therapeutic concentrations in the brain.
Antimicrobial and Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. The compound has been studied for its potential effects against various cancer cell lines and pathogens.
Neurological Applications
The compound has shown promise in models of neuropathic pain and other neurological conditions. Its ability to modulate calcium channels suggests it may help alleviate symptoms associated with these disorders .
Case Studies and Research Findings
- Neuropathic Pain Management : A study demonstrated that piperidine derivatives could reduce pain sensitivity in animal models by modulating calcium channel activity, leading to decreased neuronal excitability .
- Alzheimer's Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in Alzheimer's disease therapy by enhancing cholinergic signaling .
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival.
Dosage Effects in Animal Models
The effects of this compound vary with dosage:
- Low Doses : Minimal effects on cellular function.
- High Doses : Potential toxicity and adverse effects observed, necessitating careful dosing in therapeutic applications.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation : Forms amides or carboxylic acids.
- Reduction : Converts nitrile groups to primary amines.
- Substitution Reactions : Participates in nucleophilic substitution reactions with various reagents.
Common Reagents Used
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Lithium aluminum hydride |
| Substitution | Sodium methoxide |
Q & A
Basic: What are the recommended methods for synthesizing Piperidine-4-carbonitrile hydrochloride in a laboratory setting?
This compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, piperidine derivatives can react with cyanating agents (e.g., KCN or NaCN) under controlled pH and temperature. Purification often involves recrystallization from ethanol or methanol, or chromatography for higher purity. Key steps include:
- Reaction of 4-chloropiperidine with sodium cyanide in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Acidic workup with HCl to isolate the hydrochloride salt.
- Characterization via NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .
Basic: What safety precautions are essential when handling this compound?
Critical safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions.
- Disposal : Follow local regulations for organic salts; neutralize with a weak base (e.g., NaHCO₃) before disposal .
Basic: How should researchers characterize the purity of this compound?
Standard analytical methods include:
- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>98%).
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., nitrile carbon at ~120 ppm in ¹³C NMR).
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.
- Melting Point : Compare observed mp (e.g., 240–245°C) with literature data .
Advanced: How does the nitrile group in this compound influence its reactivity in nucleophilic reactions?
The nitrile group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates:
- Nucleophilic Addition : Reactivity with Grignard reagents or organozinc compounds to form ketones or amines.
- Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) yields primary amines. Mechanistic studies should monitor intermediates via IR spectroscopy (C≡N stretch at ~2240 cm⁻¹) .
Advanced: What strategies can resolve contradictions in reported physicochemical properties across studies?
Discrepancies in properties (e.g., solubility, stability) may arise from:
- Synthetic Routes : Different precursors or purification methods. Validate methods using standardized protocols (e.g., USP guidelines).
- Analytical Variability : Cross-validate results using multiple techniques (e.g., DSC for thermal stability, Karl Fischer titration for moisture content).
- Environmental Factors : Control humidity and temperature during experiments to minimize degradation .
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies show:
- pH Stability : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8) to form piperidine-4-carboxamide.
- Thermal Stability : Decomposes above 250°C; store below 25°C to prevent degradation.
- Light Sensitivity : Protect from UV exposure to avoid radical-mediated decomposition. Use accelerated stability testing (40°C/75% RH) for long-term storage guidelines .
Intermediate: How is this compound utilized as a building block in drug synthesis?
It serves as a key intermediate in:
- Anticancer Agents : Mannich reactions to introduce aryl groups for cytotoxic activity.
- Receptor Ligands : Functionalization of the piperidine ring to target G-protein-coupled receptors (e.g., NOP receptor agonists).
- Peptidomimetics : Incorporation into macrocycles to enhance bioavailability. Optimize yields via microwave-assisted synthesis or flow chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
